![molecular formula C21H21F2N3O6 B2898566 N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide CAS No. 683781-06-8](/img/structure/B2898566.png)
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
科学的研究の応用
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. This compound has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.
作用機序
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide specifically targets EGFR with T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs. However, it may cause QT prolongation, a potentially life-threatening condition that affects the heart's electrical activity.
実験室実験の利点と制限
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is a valuable tool for studying the molecular mechanisms of EGFR-mutant NSCLC and developing new therapies for this disease. Its irreversible binding to mutant EGFR makes it a potent inhibitor, and its favorable safety profile allows for higher doses to be used in preclinical studies. However, its specificity for T790M-mutant EGFR limits its use in studying EGFR wild-type or other EGFR mutations.
将来の方向性
There are several future directions for the development and application of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide. One direction is the development of combination therapies that enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of its potential in other EGFR-mutant cancers, such as head and neck cancer. Additionally, the development of biomarkers for patient selection and monitoring of treatment response will improve the clinical utility of this compound.
合成法
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is synthesized using a multi-step process. The first step involves the synthesis of 4-(difluoromethoxy)benzoic acid, which is then converted to 4-(difluoromethoxy)benzoyl chloride. The second step involves the synthesis of N-(4-aminobutyl)-3-nitrobenzamide, which is then converted to this compound through a coupling reaction with the benzoyl chloride.
特性
IUPAC Name |
[[4-(difluoromethoxy)benzoyl]amino] 4-(azepan-1-yl)-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O6/c22-21(23)31-16-8-5-14(6-9-16)19(27)24-32-20(28)15-7-10-17(18(13-15)26(29)30)25-11-3-1-2-4-12-25/h5-10,13,21H,1-4,11-12H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMSYGNYSYGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)ONC(=O)C3=CC=C(C=C3)OC(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。